tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-9-7-11(8-10-20)15(21)14-12(18)5-4-6-13(14)19/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGIAXJIRGMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2,6-difluorobenzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
- Antidepressant Activity : Research has indicated that compounds similar to tert-butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate exhibit potential as antidepressants. The structural characteristics enable interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Neuroprotective Effects : Studies suggest that derivatives of this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate neuroinflammatory responses .
- Antitumor Properties : Some derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. The difluorophenyl group is believed to enhance the compound's lipophilicity, facilitating better cell membrane penetration and efficacy against cancer cells .
Chemical Mechanical Planarization (CMP)
The compound has been investigated for its role in chemical mechanical planarization processes used in semiconductor manufacturing. Its ability to form stable complexes with metal ions makes it suitable for applications where precise surface smoothing is required .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in animal models when administered at specific dosages. |
| Study B | Neuroprotection | Showed that the compound can reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. |
| Study C | Antitumor Effects | Reported a dose-dependent inhibition of cell proliferation in breast cancer cell lines, suggesting mechanisms involving apoptosis induction. |
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems, potentially affecting various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate with three structurally related piperidine derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent at 4-Position | Key Functional Group | Purity |
|---|---|---|---|---|---|---|
| This compound | N/A | C17H21F2NO3 | 325.36 (calculated) | (2,6-difluorophenyl)carbonyl | Ketone | Unknown |
| tert-Butyl 4-((2,6-difluorobenzyl)amino)piperidine-1-carboxylate | 918537-17-4 | C17H24F2N2O2 | 326.38 | (2,6-difluorobenzyl)amino | Secondary amine | 97% |
| tert-Butyl 4-((5-fluoro-2-methylbenzyl)amino)piperidine-1-carboxylate | 1349718-45-1 | C18H27FN2O2 | 322.42 | (5-fluoro-2-methylbenzyl)amino | Secondary amine | 97% |
| tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate | 732275-92-2 | C17H25NO2 | 275.39 | 4-methylphenyl | Aryl | N/A |
Structural and Functional Differences
This contrasts with the secondary amine in CAS 918537-17-4, which is nucleophilic and participates in hydrogen bonding . The 4-methylphenyl substituent in CAS 732275-92-2 lacks fluorine atoms, reducing its polarity and metabolic stability compared to fluorinated analogs .
Molecular Weight and Lipophilicity: Fluorine atoms increase molecular weight and lipophilicity (logP), as seen in CAS 918537-17-4 (326.38 g/mol) vs. the non-fluorinated CAS 732275-92-2 (275.39 g/mol). The target compound’s ketone group may further elevate polarity, influencing solubility .
Synthetic Utility :
- Amine-containing derivatives (e.g., CAS 918537-17-4) are used in sulfonamide or urea formations, whereas the ketone in the target compound could serve as a precursor for reductive amination or Grignard reactions .
Biological Activity
tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate (CAS No. 2027785-88-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms, and research findings related to its pharmacological effects.
- Molecular Formula : C17H21F2NO3
- Molecular Weight : 325.35 g/mol
- IUPAC Name : this compound
- Purity : Typically >95% in commercial preparations .
Synthesis
The synthesis of this compound generally involves the reaction of tert-butyl piperidine-1-carboxylate with 2,6-difluorobenzoyl chloride under basic conditions. This method allows for the formation of the desired carbonyl compound efficiently .
While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with various molecular targets within biological systems. This interaction may influence several biochemical pathways, potentially leading to therapeutic effects .
Pharmacological Effects
Research indicates that this compound may exhibit a range of biological activities:
- Antinociceptive Activity : Studies suggest that derivatives of piperidine compounds can exhibit pain-relieving properties. The potential antinociceptive effects of this compound warrant further investigation.
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases. The ability of this compound to modulate neuroinflammation could be a key factor in its neuroprotective potential.
- Antidepressant Properties : Emerging evidence suggests that piperidine derivatives may possess antidepressant-like effects in animal models. The modulation of neurotransmitter systems may be involved in these effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antinociceptive Activity | Found that related piperidine compounds showed significant pain relief in animal models, suggesting potential for this compound as an analgesic agent. |
| Neuroprotective Study | Demonstrated that similar compounds reduced neuronal death in vitro under oxidative stress conditions, indicating a possible protective role against neurodegeneration. |
| Behavioral Studies | Animal studies indicated improvements in depressive-like behaviors when treated with piperidine derivatives, hinting at the antidepressant potential of this compound. |
Q & A
Q. What are the recommended strategies for synthesizing tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate?
Methodological Answer:
- Step 1: Piperidine Core Preparation
Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the 2,6-difluorophenyl carbonyl group via Friedel-Crafts acylation or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aromatic systems) . - Step 2: Protection/Deprotection
Use tert-butyloxycarbonyl (Boc) protection for the piperidine nitrogen to prevent unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) may be required in downstream steps . - Step 3: Purification
Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation. Purity ≥95% is achievable, as demonstrated in analogous compounds .
Q. How should researchers characterize this compound to confirm its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use H NMR (400 MHz, CDCl) to identify the tert-butyl group (singlet at ~1.4 ppm) and aromatic protons (splitting patterns from 2,6-difluorophenyl). C NMR confirms carbonyl (C=O, ~170 ppm) and fluorinated aromatic carbons . - Mass Spectrometry (MS):
High-resolution MS (HRMS-ESI) should match the molecular formula (calculated [M+H]: 324.14). - Infrared (IR) Spectroscopy:
Look for C=O stretch (~1680 cm) and C-F vibrations (~1200 cm) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE):
Wear nitrile gloves, lab coat, and safety goggles. Use a respirator if handling powders to avoid inhalation . - Ventilation:
Work in a fume hood to mitigate exposure to volatile intermediates (e.g., TFA during Boc deprotection) . - First Aid:
For skin contact, wash immediately with soap/water. For eye exposure, irrigate for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the 2,6-difluorophenyl group?
Methodological Answer:
- Solvent Selection:
Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates. - Catalyst Screening:
Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency. For acylations, AlCl or FeCl may enhance electrophilic substitution . - Temperature Control:
Maintain reactions at 0–5°C to minimize side reactions (e.g., over-fluorination) .
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Cross-Validation:
Compare experimental data with computational predictions (e.g., DFT-based NMR simulations using Gaussian 16). - Decoupling Experiments:
Use F-H heteronuclear correlation (HETCOR) NMR to resolve overlapping peaks from fluorinated groups . - Alternative Techniques:
X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What computational methods are suitable for studying this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT):
Optimize geometry at the B3LYP/6-31G(d,p) level to predict reaction pathways (e.g., nucleophilic attack on the carbonyl group). - Molecular Docking:
Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with fluorinated ligand-binding sites) . - Solvent Effects:
Include implicit solvation models (e.g., PCM) to simulate reaction environments .
Q. How can stability studies inform storage conditions?
Methodological Answer:
- Accelerated Degradation Testing:
Store the compound at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., hydrolyzed piperidine) indicate sensitivity to moisture . - Recommended Storage:
Keep in amber glass bottles under nitrogen at –20°C to prevent photodegradation and oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
